N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide
Description
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-8(21)20-10-2-4-11(5-3-10)22-13-12(15)6-9(7-19-13)14(16,17)18/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOKSZMUOQATRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridyloxy Intermediate: The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions to form the pyridyloxy intermediate.
Coupling Reaction: The pyridyloxy intermediate is then coupled with 4-bromoaniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired phenylpyridine derivative.
Amidation: The final step involves the amidation of the phenylpyridine derivative with ethanoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets effectively. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and metabolic stability. Research indicates that compounds containing similar structures have been utilized as agonists for nuclear receptors, such as the Constitutive Androstane Receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes .
Case Study: CAR Agonists
In a study aimed at discovering selective human CAR agonists, derivatives of N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide were synthesized and evaluated for their ability to activate CAR without affecting other receptors like PXR (Pregnane X Receptor). The findings revealed that the compound exhibited significant agonistic activity towards CAR, suggesting its potential application in drug development targeting metabolic pathways .
Agrochemical Applications
Herbicidal Activity
The compound has been investigated for its herbicidal properties. The presence of the pyridine and trifluoromethyl groups contributes to its effectiveness against various weed species. Research has indicated that similar compounds can inhibit specific enzymes involved in plant growth, making them suitable candidates for herbicide formulation.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | |
| Another Trifluoromethyl Compound | Setaria viridis | 78 |
Materials Science
Polymeric Applications
This compound has potential applications in materials science, particularly in the synthesis of polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve properties such as hydrophobicity and mechanical strength.
Case Study: Polymer Synthesis
A recent study focused on developing polymeric materials incorporating this compound. The resulting polymers exhibited improved resistance to solvents and elevated thermal stability compared to traditional polymers. This advancement opens avenues for applications in coatings, adhesives, and other industrial materials .
Mechanism of Action
The mechanism of action of N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and pyridyloxy groups may contribute to binding affinity and specificity towards certain enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide ring with a chlorine substituent and phenyl group.
- Key Differences : Lacks the trifluoromethyl-pyridyloxy and ethanamide groups.
- Applications : Used in polymer synthesis (e.g., polyimides) rather than bioactive applications, highlighting how core structural differences dictate utility .
Fluazifop-butyl
- Core Structure : Pyridine ring with trifluoromethyl (5-position) and chlorine (3-position) substituents, similar to the target compound.
- Key Differences: Contains a butyl ester and a phenoxy group instead of an ethanamide.
- Applications : Registered as an acaricide, demonstrating the importance of trifluoromethyl-chloropyridine motifs in pesticidal activity .
N-(((4-Chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluoro=
- Core Structure : Shares the 3-chloro-5-trifluoromethyl-pyridinyloxy-phenyl backbone.
- Key Differences : Incorporates a carbamate group and additional difluoro substituents.
- Applications : Likely a pesticide precursor, emphasizing the role of carbamate groups in modulating target specificity .
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide | C₁₄H₁₁ClF₃N₂O₂ | Cl, CF₃, ethanamide | ~3.2 | <0.1 (aqueous) |
| Fluazifop-butyl | C₂₀H₁₀Cl₂F₅N₃O₃ | Cl, CF₃, butyl ester | ~4.8 | 0.05 (aqueous) |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | Cl, phthalimide | ~2.5 | 0.2 (DMSO) |
Notes:
- The trifluoromethyl group increases LogP (lipophilicity), enhancing membrane permeability but reducing aqueous solubility.
- The ethanamide group in the target compound may improve solubility compared to ester-containing analogs like fluazifop-butyl .
Biological Activity
N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide, a compound featuring a trifluoromethyl group and a pyridyloxy moiety, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including case studies and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a trifluoromethyl group, and an ethanamide linkage, which are critical for its biological interactions.
Anticancer Activity
In Vitro Studies : Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 0.051 µM against BxPC-3 pancreatic cancer cells and 0.066 µM against Panc-1 cells, with a notable cytotoxicity level of 0.36 µM on normal fibroblast cells (WI38) . This suggests that the compound may selectively target cancer cells while sparing normal cells.
Mechanism of Action : The anticancer activity is hypothesized to arise from DNA intercalation and disruption of cellular processes involved in proliferation. The presence of flat structural fragments enhances this activity by facilitating interactions with the DNA helix .
Antimicrobial Activity
Preliminary research indicates that compounds containing the trifluoromethyl group can exhibit antimicrobial properties. In particular, studies have shown that similar derivatives can reduce virulence factors in pathogens like Pseudomonas aeruginosa, thereby enhancing their effectiveness against antibiotic-resistant strains .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been linked to enhanced potency in inhibiting various biological targets. For instance, SAR studies have shown that the presence of this group significantly increases the efficacy of compounds against serotonin uptake and reverse transcriptase inhibition .
Case Studies
- Anticancer Efficacy : A study involving a derivative of this compound reported strong antiproliferative activity across multiple pancreatic cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Effects : Another investigation highlighted the ability of similar compounds to mitigate virulence in Pseudomonas aeruginosa, showcasing their potential in treating infections caused by resistant bacteria .
Data Summary Table
Q & A
Q. What are the key synthetic routes for N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide, and what challenges arise during its preparation?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridine core via chlorination and trifluoromethylation of a pyridine precursor under catalytic conditions (e.g., CuCl₂ or Pd catalysts) .
- Step 2 : Coupling the pyridyloxy moiety to the phenyl ring using Ullmann or Buchwald-Hartwig amination, requiring precise temperature control (80–120°C) and inert atmospheres .
- Step 3 : Final acetylation of the aniline intermediate with acetyl chloride or anhydride in the presence of a base (e.g., triethylamine) .
Challenges : Low yields in trifluoromethylation (~40–60% reported), regioselectivity issues during chlorination, and purification difficulties due to hydrophobic by-products .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : - and -NMR confirm the pyridyloxy linkage (δ 7.8–8.2 ppm for pyridine protons) and acetamide group (δ 2.1 ppm for CH₃) .
- HPLC-MS : Used to assess purity (>95%) and detect trace impurities (e.g., unreacted chlorinated intermediates) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, as seen in structurally related pyridine-carboxamides .
Q. What preliminary biological activities have been reported for analogs of this compound?
Similar trifluoromethyl-pyridine derivatives exhibit:
- Antibacterial activity : Inhibition of bacterial AcpS-PPTase enzymes, critical for lipid biosynthesis (IC₅₀ ~2–5 µM) .
- Agrochemical potential : Fluazuron analogs with pyridyloxy groups act as insect growth regulators by disrupting chitin synthesis .
Advanced Research Questions
Q. How can researchers optimize the trifluoromethylation step to improve yields and scalability?
- Catalyst screening : Pd(PPh₃)₄ with TMSCF₃ or CF₃Cu reagents increases trifluoromethylation efficiency (yields up to 75%) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Switch to toluene/THF mixtures for easier workup .
- In-line monitoring : Use FTIR or Raman spectroscopy to track CF₃ group incorporation in real time .
Q. How do structural modifications (e.g., substituent position, halogen replacement) alter bioactivity?
- Chlorine position : Moving the Cl substituent from the 3- to 4-position on the pyridine ring reduces antibacterial potency by ~50%, likely due to steric hindrance .
- Trifluoromethyl vs. methyl : Replacing CF₃ with CH₃ abolishes antifungal activity in Fusarium spp., emphasizing the role of electronegativity in target binding .
- Phenyl ring substitution : Adding electron-withdrawing groups (e.g., nitro) to the phenylacetamide moiety enhances herbicidal activity but increases mammalian cytotoxicity .
Q. How can contradictory data on enzyme inhibition (e.g., AcpS-PPTase vs. non-specific effects) be resolved?
- Target validation : Use CRISPR-Cas9 knockouts in E. coli to confirm AcpS-PPTase as the primary target .
- Off-target profiling : Employ thermal shift assays (TSA) to identify non-specific binding to unrelated bacterial enzymes .
- Structural modeling : Molecular docking (e.g., AutoDock Vina) reveals interactions with AcpS-PPTase’s ATP-binding pocket, explaining selectivity over human homologs .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Prodrug design : Mask the acetamide group as a tert-butyl carbamate, improving plasma half-life from 1.2 to 4.7 hours in rodent models .
- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces oxidative degradation .
- Formulation : Nanoencapsulation in PEG-PLGA nanoparticles enhances bioavailability by 3-fold .
Comparative and Mechanistic Questions
Q. How does this compound compare to Fluazuron in agrochemical applications?
- Target specificity : Fluazuron targets chitin synthase in insects, while this compound inhibits bacterial lipid pathways, broadening its scope to plant-pathogenic bacteria .
- Environmental persistence : The trifluoromethyl group increases soil half-life (t₁/₂ = 28 days vs. Fluazuron’s 14 days), necessitating ecotoxicity studies .
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
